[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene
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Overview
Description
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by its molecular structure, which includes a bromine atom, a tert-butoxy group, and a benzene ring. Its molecular formula is C13H19BrO, and it has a molecular weight of 271.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (2S)-3-bromo-2-propanol with tert-butyl alcohol in the presence of an acid catalyst to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene may involve large-scale bromination and etherification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: The primary product is the corresponding hydrocarbon.
Scientific Research Applications
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene exerts its effects involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The benzene ring provides a stable framework that allows for the formation of diverse derivatives .
Comparison with Similar Compounds
[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with other similar compounds, such as:
[(2S)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
[(2S)-3-bromo-2-(methoxy)propyl]benzene: Similar structure but with a methoxy group instead of tert-butoxy, affecting its solubility and reactivity.
[(2S)-3-bromo-2-(tert-butoxy)propyl]toluene:
Properties
CAS No. |
2648865-82-9 |
---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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